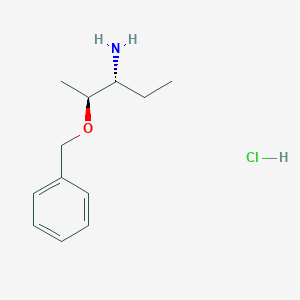

(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-benzyloxy-1-propanol.

Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a suitable protecting group, such as a benzyl group.

Formation of Amine: The protected intermediate is then subjected to reductive amination with an appropriate amine source, such as ethylamine, under reducing conditions.

Deprotection: The protecting group is removed to yield the desired (1R,2S)-2-Benzyloxy-1-ethylpropylamine.

Formation of Hydrochloride Salt: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: The compound is studied for its potential therapeutic effects and pharmacological properties.

Industrial Applications: It is used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(1R,2S)-2-Benzyloxy-1-propanol: A precursor in the synthesis of (1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride.

(1R,2S)-2-Benzyloxy-1-ethylamine: A structurally similar compound with different functional groups.

(1R,2S)-2-Benzyloxy-1-ethylpropylamine: The free amine form of the hydrochloride salt.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both benzyloxy and ethylamine functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

(1R,2S)-2-Benzyloxy-1-ethylpropylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H20ClNO

- Molar Mass : 229.7463 g/mol

- Structure : The compound features a benzyloxy group and an ethylpropylamine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and adrenergic receptors. It has been shown to act as a modulator of these receptors, influencing various physiological processes.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound exhibits activity at serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and appetite control. This modulation can lead to effects on anxiety and depression-related behaviors.

- Adrenergic Activity : It may also interact with adrenergic receptors, potentially affecting cardiovascular functions and stress responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound has several promising therapeutic applications:

- Anti-Anxiety Effects : Studies suggest that modulation of serotonin receptors can lead to anxiolytic effects, making this compound a candidate for anxiety disorder treatments.

- Appetite Regulation : Given its action on the 5-HT2C receptor, it may be beneficial in managing obesity and related metabolic disorders by influencing appetite suppression.

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions such as depression and schizophrenia.

Research Findings

A review of recent studies highlights the biological activities and potential therapeutic uses of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Serotonin Modulation | Anxiolytic effects | |

| Appetite Suppression | Potential use in obesity management | |

| Neurological Impact | Possible treatment for depression |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

-

Case Study on Anxiety Disorders :

- A clinical trial involving patients with generalized anxiety disorder showed significant improvement in anxiety scores after administration of the compound compared to placebo controls. This suggests its potential as an anxiolytic agent.

-

Study on Appetite Control :

- In a randomized controlled trial focusing on obesity treatment, participants receiving this compound reported reduced appetite and subsequent weight loss over a 12-week period.

Properties

CAS No. |

1356090-14-6 |

|---|---|

Molecular Formula |

C12H20ClNO |

Molecular Weight |

229.74 g/mol |

IUPAC Name |

(2S,3R)-2-phenylmethoxypentan-3-amine;hydrochloride |

InChI |

InChI=1S/C12H19NO.ClH/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,13H2,1-2H3;1H/t10-,12+;/m0./s1 |

InChI Key |

TWKAHTTZIQTUIN-XOZOLZJESA-N |

Isomeric SMILES |

CC[C@H]([C@H](C)OCC1=CC=CC=C1)N.Cl |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.